molecular formula C32H58ClNO B12678002 Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate CAS No. 94087-88-4

Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate

Cat. No.: B12678002
CAS No.: 94087-88-4
M. Wt: 508.3 g/mol
InChI Key: YWQPWMACFVDNRR-UHFFFAOYSA-M
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Description

Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate is a quaternary ammonium compound with the chemical formula C32H58ClNO. It is known for its antimicrobial properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate typically involves the quaternization of dimethylhexadecylamine with ethyl bromide, followed by the reaction with 4-chloro-2-cyclohexylphenol. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different substituted ammonium compounds .

Scientific Research Applications

Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Similar Compounds

    Ethylhexadecyldimethylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.

    Didecyldimethylammonium chloride: Known for its use in disinfectants and cleaning agents.

    Benzalkonium chloride: Widely used in antiseptics and disinfectants.

Uniqueness

Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate is unique due to its specific structure, which combines the antimicrobial properties of quaternary ammonium compounds with the added stability and effectiveness provided by the 4-chloro-2-cyclohexylphenolate group. This makes it particularly effective in applications requiring long-lasting antimicrobial action .

Properties

CAS No.

94087-88-4

Molecular Formula

C32H58ClNO

Molecular Weight

508.3 g/mol

IUPAC Name

4-chloro-2-cyclohexylphenolate;ethyl-hexadecyl-dimethylazanium

InChI

InChI=1S/C20H44N.C12H15ClO/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h5-20H2,1-4H3;6-9,14H,1-5H2/q+1;/p-1

InChI Key

YWQPWMACFVDNRR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-]

Origin of Product

United States

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